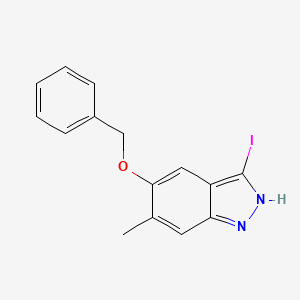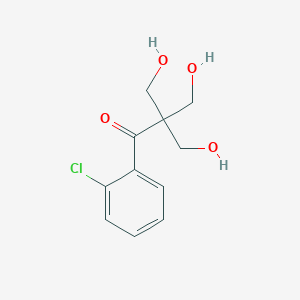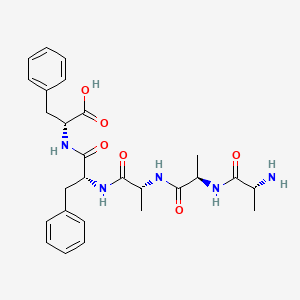
D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: three D-alanine and two D-phenylalanine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, D-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-phenylalanine, is coupled to the exposed amine group using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the remaining D-alanine residues.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced to yield individual amino acids.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free amino acids.
Substitution: Alkylated or acylated peptides.
Aplicaciones Científicas De Investigación
D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in bacterial cell wall synthesis and as a potential antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic peptide.
Industry: Utilized in the production of bioactive compounds and as a building block for more complex peptides
Mecanismo De Acción
The mechanism of action of D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets. In bacterial cell wall synthesis, it can inhibit enzymes like D-alanyl-D-alanine carboxypeptidase, preventing the formation of cross-links in the peptidoglycan layer. This inhibition disrupts cell wall integrity, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
D-Alanyl-D-alanyl-D-alanine: A shorter peptide with similar properties but lacking the phenylalanine residues.
D-Alanyl-D-phenylalanine: A simpler peptide with one D-alanine and one D-phenylalanine residue.
D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine: A peptide with five D-alanine residues.
Uniqueness
D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is unique due to the presence of both D-alanine and D-phenylalanine residues, which confer distinct chemical and biological properties. The phenylalanine residues introduce aromaticity and potential for π-π interactions, enhancing its stability and functionality in various applications .
Propiedades
Número CAS |
644997-16-0 |
|---|---|
Fórmula molecular |
C27H35N5O6 |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H35N5O6/c1-16(28)23(33)29-17(2)24(34)30-18(3)25(35)31-21(14-19-10-6-4-7-11-19)26(36)32-22(27(37)38)15-20-12-8-5-9-13-20/h4-13,16-18,21-22H,14-15,28H2,1-3H3,(H,29,33)(H,30,34)(H,31,35)(H,32,36)(H,37,38)/t16-,17-,18-,21-,22-/m1/s1 |
Clave InChI |
NXZAQPFOYCLQQP-XPFWREHLSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




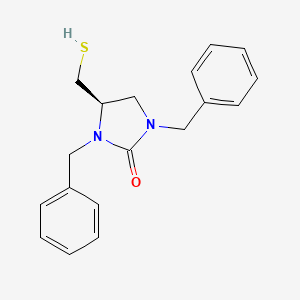
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
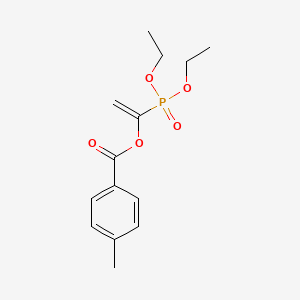
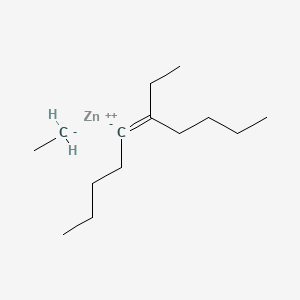
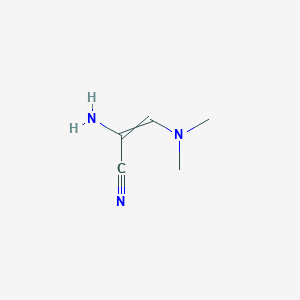
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
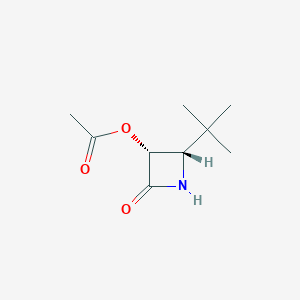
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)
